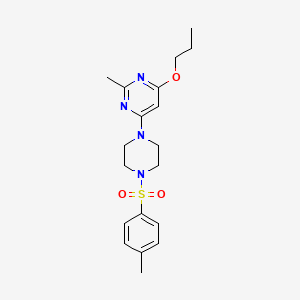

2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The description of this specific compound would depend on its exact structure and properties, which are not available in the sources I have access to.

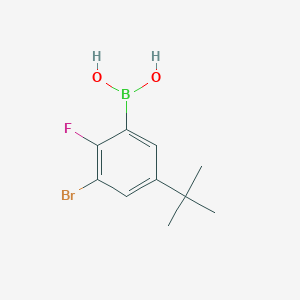

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the propoxy, tosylpiperazin-1-yl, and methyl groups attached at the 2, 4, and 6 positions, respectively. The exact structure would depend on the specific locations and orientations of these groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and properties. Pyrimidine derivatives can participate in a variety of reactions, including substitution and addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. Pyrimidine derivatives generally have good stability and solubility .

Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

Research has shown the potential of pyrimidine derivatives, including compounds structurally related to 2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine, in anticancer and anti-inflammatory applications. A study highlighted the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives demonstrating cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antiviral Activity

Another facet of research into pyrimidine derivatives includes their antiviral activity. The design, synthesis, and evaluation of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a pyrimidine nucleoside, as a potent inhibitor of hepatitis C virus replication, underscore the versatility of pyrimidine compounds in targeting viral infections (Clark et al., 2005).

Enzyme Inhibition for Therapeutic Targets

Pyrimidine compounds have also been explored for their role in enzyme inhibition with therapeutic implications. For instance, studies on 4-hydroxypyrazolo[3,4-d]pyrimidine as a potent inhibitor of xanthine oxidase offer insights into its utility in treating conditions like gout, by influencing purine metabolism and reducing uric acid levels (Hall et al., 1964).

Photocatalytic Applications

The photocatalytic degradation of organic pollutants using TiO2 modified with SiOx has been studied, showcasing the potential environmental applications of pyrimidine derivatives. This research demonstrates how modifications in the pyrimidine structure, similar to this compound, can enhance photocatalytic efficiency under various pH conditions, offering a method for the decomposition of contaminants in water (Lee et al., 2003).

Mécanisme D'action

Target of Action

Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes, respectively.

Mode of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are critical in regulating cellular stress responses, programmed cell death, and inflammation, respectively.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-propoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-4-13-26-19-14-18(20-16(3)21-19)22-9-11-23(12-10-22)27(24,25)17-7-5-15(2)6-8-17/h5-8,14H,4,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBOMXDCBKBAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)

![1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2826252.png)

![2-[1-(7H-Purin-6-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2826255.png)

![1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2826261.png)

![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)